Sodium 1-heptanesulfonate monohydrate
Overview
Description
Sodium 1-heptanesulfonate monohydrate: is a chemical compound with the molecular formula CH₃(CH₂)₅CH₂SO₃Na · H₂O . It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis for the analysis of proteins, peptides, and other small organic compounds .
Mechanism of Action
Target of Action
Sodium 1-heptanesulfonate monohydrate, also known as Sodium Heptane-1-sulfonate Hydrate, is primarily used as an ion-pairing reagent . It targets various biochemical entities in solution, including proteins and peptides , and plays a crucial role in their analysis.
Mode of Action
As an ion-pairing reagent, this compound interacts with its targets by reducing surface tension for better mixing . It functions as a weak acid, acting through proton donation to reactants present in solution . This proton donation elevates the acidity of the solution, enabling it to catalyze diverse biochemical and physiological reactions .
Biochemical Pathways
The compound is involved in the ion-pair reversed phase liquid chromatography method . It aids in tasks like protein purification and nucleic acid separation . It also serves as a chelating agent for metal ion analysis .
Result of Action
The primary result of this compound’s action is the facilitation of various analytical procedures. For instance, it has been used to develop an ion-pair reversed phase liquid chromatography method for the determination of the antituberculosis drug ethambutol hydrochloride . It also aids in the high-performance capillary electrophoresis analysis of peptides .
Biochemical Analysis
Biochemical Properties
Sodium 1-heptanesulfonate monohydrate plays a crucial role in biochemical reactions, particularly in ion-pair chromatography and high-performance liquid chromatography (HPLC). It acts as an ion-pairing reagent, facilitating the separation of analytes by forming ion pairs with charged molecules. This compound interacts with various enzymes, proteins, and other biomolecules, enhancing their solubility and stability. For instance, this compound has been used in the analysis of peptides and proteins, where it helps in reducing surface tension and improving the resolution of chromatographic separations .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a surfactant, it can alter the cell membrane’s properties, impacting the transport of molecules across the membrane. Additionally, this compound can modulate enzyme activities and protein interactions, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through ion-pair formation. This interaction stabilizes charged molecules, facilitating their separation and analysis. This compound can also act as a chelating agent, binding to metal ions and preventing their interference in biochemical reactions. Furthermore, it can influence enzyme activity by either inhibiting or activating specific enzymes, depending on the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard storage conditions, but its effectiveness may decrease over prolonged periods or under extreme conditions. Long-term studies have shown that this compound maintains its functionality in in vitro and in vivo experiments, although its impact on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. It can influence metabolic flux and alter metabolite levels, impacting the overall metabolic balance within cells. The compound’s role as a chelating agent also affects metal ion availability, which can further modulate metabolic activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s surfactant properties also aid in its distribution by reducing surface tension and promoting better mixing within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. It can be directed to particular compartments or organelles, where it exerts its effects on biochemical reactions and cellular functions. The compound’s localization is crucial for its activity, as it ensures that it interacts with the appropriate biomolecules and enzymes within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-heptanesulfonate monohydrate can be synthesized by sulfonation of heptane followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Heptane is reacted with sulfur trioxide or chlorosulfonic acid to form heptanesulfonic acid.
Neutralization: The resulting heptanesulfonic acid is then neutralized with sodium hydroxide to produce sodium 1-heptanesulfonate.
Crystallization: The product is crystallized from water to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation and neutralization, followed by purification and crystallization to achieve high purity levels suitable for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-heptanesulfonate monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pairing reactions in analytical chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Ion-Pairing Reactions: this compound is used as an ion-pairing reagent in HPLC and capillary electrophoresis, where it interacts with positively charged analytes to improve separation and resolution
Major Products:
Substitution Reactions: The major products are alkyl sulfonates.
Ion-Pairing Reactions: The major products are the separated analytes in HPLC or capillary electrophoresis
Scientific Research Applications
Chemistry:
- Used as an ion-pairing reagent in HPLC for the analysis of small organic compounds, peptides, and proteins .
- Employed in capillary electrophoresis for the separation of peptides and proteins .
Biology:
- Utilized in biochemical research for protein purification and nucleic acid separation .
- Acts as a surfactant and buffer in various biological experiments .
Medicine:
- Applied in the determination of antituberculosis drugs such as ethambutol hydrochloride using ion-pair reversed-phase liquid chromatography .
Industry:
Comparison with Similar Compounds
- Sodium 1-hexanesulfonate
- Sodium 1-octanesulfonate
- Sodium 1-pentanesulfonate
Comparison:
- Sodium 1-heptanesulfonate monohydrate has a longer alkyl chain compared to sodium 1-hexanesulfonate and sodium 1-pentanesulfonate, which can affect its hydrophobic interactions and ion-pairing efficiency.
- Compared to sodium 1-octanesulfonate, this compound has a slightly shorter alkyl chain, which may result in different separation efficiencies in HPLC and capillary electrophoresis .
Properties
IUPAC Name |
sodium;heptane-1-sulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCREJRXRKIRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635625 | |
Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207300-90-1 | |
Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-heptanesulfonate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 1-Heptanesulfonate Monohydrate enhance Fluoroquinolone Detection in HPLC?
A: Fluoroquinolones are weak acids and can exist in ionized forms. This compound acts as an ion-pairing reagent. Its negatively charged sulfonate group interacts with positively charged fluoroquinolone molecules, forming neutral ion pairs. This interaction reduces peak tailing, improves peak shape, and enhances retention on the reversed-phase HPLC column, leading to better separation and more sensitive detection by fluorescence [, , ].
Q2: Are there specific analytical method validation details regarding the use of this compound in these studies?
A2: Yes, the research emphasizes the importance of analytical validation for reliable quantification. Studies using this compound for fluoroquinolone analysis specifically mention validation parameters like:
- Linearity: Assessing the linear relationship between analyte concentration and detector response over a specific range [, , ].
- Recovery: Determining the efficiency of extracting the fluoroquinolones from the feed matrix [, , ].
- Repeatability: Evaluating the method's precision by analyzing replicate samples [, ].
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